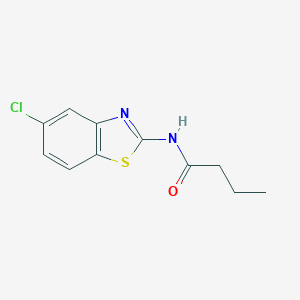![molecular formula C25H20FN3O3 B244175 4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B244175.png)
4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide involves the inhibition of specific proteins involved in cell proliferation and survival. It has been shown to target the protein kinase B (Akt) pathway, which is involved in various cellular processes such as cell growth, survival, and metabolism. By inhibiting this pathway, 4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide can induce cell death in cancer cells and modulate neuronal activity in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide have been studied extensively in vitro and in vivo. In cancer cells, it has been shown to induce cell death by inhibiting the Akt pathway and activating apoptotic pathways. In the brain, it has been shown to modulate neuronal activity and synaptic plasticity by regulating the activity of specific ion channels and receptors. However, the exact biochemical and physiological effects of 4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide may vary depending on the specific cell type and experimental conditions.
实验室实验的优点和局限性
The advantages of using 4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide in lab experiments include its potential applications in various fields such as cancer research, neurobiology, and drug discovery. It is also relatively easy to synthesize and purify, making it a convenient lead compound for the development of new drugs. However, the limitations of using 4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide in lab experiments include its potential toxicity and the need for further studies to determine its exact biochemical and physiological effects.
未来方向
There are several future directions for the study of 4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide. One direction is to further investigate its potential applications in cancer research, neurobiology, and drug discovery. Another direction is to study its toxicity and safety profile in vivo, as well as its pharmacokinetics and pharmacodynamics. Furthermore, the development of new derivatives and analogs of 4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
合成方法
The synthesis of 4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide involves the reaction of 5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyaniline and 4-cyano-2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography.
科学研究应用
4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide has been studied for its potential applications in various fields such as cancer research, neurobiology, and drug discovery. In cancer research, it has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In neurobiology, it has been studied for its potential role in modulating neuronal activity and synaptic plasticity. In drug discovery, it has been used as a lead compound for the development of new drugs targeting specific molecular pathways.
属性
分子式 |
C25H20FN3O3 |
|---|---|
分子量 |
429.4 g/mol |
IUPAC 名称 |
4-cyano-2-fluoro-N-[2-methoxy-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C25H20FN3O3/c1-14(2)16-5-9-23-21(11-16)29-25(32-23)17-6-8-22(31-3)20(12-17)28-24(30)18-7-4-15(13-27)10-19(18)26/h4-12,14H,1-3H3,(H,28,30) |
InChI 键 |
MDGHAUNMDYNASG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)NC(=O)C4=C(C=C(C=C4)C#N)F |
规范 SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)NC(=O)C4=C(C=C(C=C4)C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244092.png)
![2-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244093.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B244094.png)
![4-cyano-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B244096.png)
![2-(2,4-dichlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B244099.png)
![4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B244103.png)
![2-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B244106.png)
![Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B244108.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-2-phenoxyacetamide](/img/structure/B244109.png)

![Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244114.png)
![Methyl 5-[(3-bromo-4-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244116.png)

![Methyl 5-{[(2-methylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B244119.png)